Vasicine

作用机制

娃西青碱通过多种机制发挥作用:

支气管扩张作用: 娃西青碱使支气管肌肉松弛,从而缓解哮喘等疾病的呼吸困难。

祛痰作用: 它增加呼吸道中浆液粘液的产生,使痰液变薄、粘度降低,有助于清除呼吸道.

抗炎作用: 娃西青碱抑制促炎细胞因子的产生,减少呼吸道炎症.

乙酰胆碱酯酶抑制: 娃西青碱抑制乙酰胆碱酯酶,这会增加大脑中乙酰胆碱的水平,可能改善认知功能.

生化分析

Biochemical Properties

Vasicine interacts with various enzymes, proteins, and other biomolecules. It has been studied in combination with the related alkaloid vasicinone . Both the alkaloids in combination showed pronounced bronchodilatory activity in vivo and in vitro . This compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant .

Cellular Effects

This compound has shown effects on various types of cells and cellular processes. For instance, it has been found to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . In a study, the therapeutic effects and mechanistic basis of Adhatoda vasica (AV) aqueous extract on mouse models of acute allergic as well as severe asthma subtypes were elucidated .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has a cardiac–depressant effect, while vasicinone is a weak cardiac stimulant; the effect can be normalized by combining the alkaloids .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, attenuation of cognitive dysfunction in all three neuroinflammation zebrafish models by this compound in a study may recommend this compound as a potential molecule for treating neuroinflammatory and neurodegenerative diseases .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. The metabolic pathway of VAS in vivo and in vitro mainly involved monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation .

准备方法

合成路线和反应条件: 娃西青碱可以通过多种方法合成,包括高效薄层色谱 (HPTLC) 和高效液相色谱 (HPLC)。一种常见的方法是从爵床属植物的叶中提取娃西青碱,使用甲醇、丙酮和乙腈等溶剂。提取过程可以使用超声波辅助提取 (UAE) 和微波辅助提取 (MAE) 等技术来增强 .

工业生产方法: 娃西青碱的工业生产通常涉及从植物来源中提取。将爵床属植物的叶干燥并粉碎,然后使用溶剂进行提取。然后使用柱色谱和制备薄层色谱对提取物进行纯化,以分离娃西青碱 .

化学反应分析

反应类型: 娃西青碱会发生多种化学反应,包括氧化、还原和取代。已知它通过单羟基化、二羟基化、三羟基化、氧化、去饱和、硫酸化和葡萄糖醛酸化等过程形成多种代谢产物 .

常用试剂和条件:

氧化: 使用高锰酸钾等氧化剂可以将娃西青碱氧化成娃西青酮。

还原: 可以使用硼氢化钠等还原剂还原娃西青碱。

取代: 涉及娃西青碱的取代反应通常使用卤素和酸等试剂。

主要形成的产物: 这些反应形成的主要产物包括娃西青酮、娃西青醇和娃西青酮 .

科学研究应用

相似化合物的比较

娃西青碱在结构上与几种其他喹唑啉生物碱相关,包括:

娃西青酮: 娃西青碱的氧化形式,具有类似的支气管扩张特性。

娃西青醇: 娃西青碱的羟基化衍生物,具有抗炎特性。

脱氧娃西青碱: 缺乏氧原子的衍生物,用于其抗菌特性

独特性: 娃西青碱独特之处在于其将支气管扩张、祛痰和抗炎特性相结合,使其成为治疗呼吸道疾病的多功能化合物。 它作为乙酰胆碱酯酶抑制剂的潜力也使其有别于其他类似化合物 .

属性

IUPAC Name |

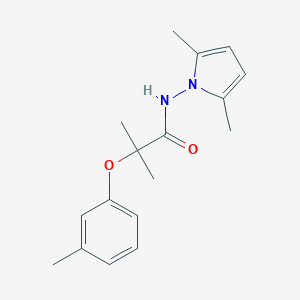

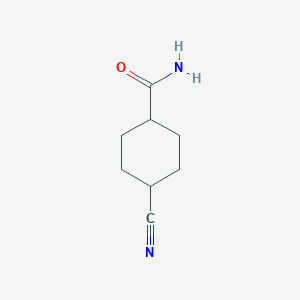

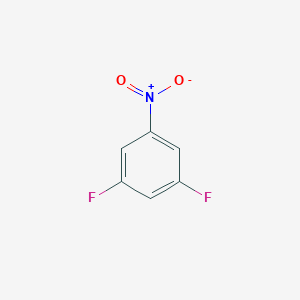

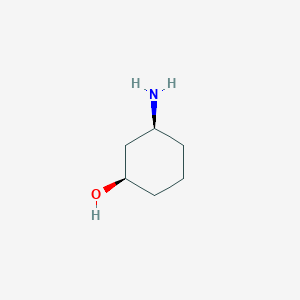

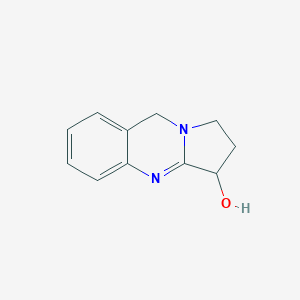

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317988 | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-56-4, 6159-55-3 | |

| Record name | (±)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary mechanisms of action attributed to vasicine?

A1: this compound exerts its effects through multiple mechanisms, including:

- Bronchodilation: this compound exhibits bronchodilatory effects, potentially by stimulating β2-adrenergic receptors or inhibiting phosphodiesterase enzymes [].

- Anti-inflammatory Action: It demonstrates anti-inflammatory activity, possibly by inhibiting inflammatory mediators like prostaglandins and leukotrienes [, ].

- Antimicrobial Effects: this compound possesses antimicrobial properties against various bacteria and fungi, potentially disrupting cell wall synthesis or interfering with metabolic pathways [, ].

- Antioxidant Properties: It displays antioxidant activity by scavenging free radicals and protecting against oxidative stress [, ].

Q2: Does this compound interact with the cholinergic system?

A2: Yes, research indicates that this compound acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) []. This inhibition leads to increased levels of acetylcholine, a neurotransmitter involved in various functions, including muscle contraction, memory, and cognition.

Q3: Can this compound impact biofilm formation?

A3: Studies suggest that this compound, along with extracts from Adhatoda vasica, exhibit significant antibiofilm activity against bacteria like Streptococcus pneumoniae []. This finding highlights its potential in combating drug-resistant bacterial infections.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol.

Q5: Which spectroscopic techniques are used to characterize this compound?

A5: Various spectroscopic methods are employed to identify and confirm the structure of this compound, including:

- Thin Layer Chromatography (TLC): TLC helps in initial identification and assessment of this compound purity [, ].

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with detectors like Diode Array Detection (DAD) or Mass Spectrometry (MS), enables separation and quantification of this compound in plant extracts and formulations [, , ].

- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about functional groups present in this compound, aiding in structural elucidation [, ].

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy (both 1H and 13C NMR) offers detailed structural information about the arrangement of atoms in this compound [, ].

Q6: Is this compound stable under different processing conditions?

A6: The stability of this compound can be influenced by factors like temperature, pH, and exposure to light. Research suggests that microencapsulation techniques, using materials like gum acacia or maltodextrin, can enhance this compound's stability during processing and storage [, ].

Q7: How is this compound absorbed and distributed in the body?

A7: While detailed PK studies are limited, research indicates that this compound is absorbed following oral administration in rats, achieving peak plasma concentrations after a few hours []. Further investigation is needed to fully understand its absorption and distribution characteristics in humans.

Q8: What are the main metabolic pathways of this compound?

A8: this compound undergoes extensive metabolism, primarily in the liver, through reactions like hydroxylation, oxidation, sulfation, and glucuronidation []. These metabolic transformations can alter its activity and clearance from the body.

Q9: What in vitro models have been used to study the biological activity of this compound?

A9: Various in vitro models are employed to investigate this compound's effects, including:

- Enzyme Inhibition Assays: These assess this compound's inhibitory potential against enzymes like AChE, BChE, protease, α-amylase, and α-glucosidase [, , ].

- Antioxidant Assays: Methods like DPPH radical scavenging, ABTS radical scavenging, and ferric reducing power assays evaluate this compound's antioxidant capacity [].

- Cell Culture Studies: Researchers utilize cell lines, such as lung cancer cells (A549) and macrophages (THP-1), to study this compound's cytotoxic and protective effects [, , ].

Q10: What in vivo models have been used to study this compound's effects?

A11: Animal models, particularly rodents and zebrafish, are used to evaluate this compound's therapeutic potential. Studies in rats have explored its bronchodilatory and anti-inflammatory effects [, ]. Zebrafish models have been employed to investigate its neuroprotective properties and its efficacy in mitigating neuroinflammation-induced cognitive impairment [, ].

Q11: Has this compound been investigated for its potential in treating specific diseases?

A11: Yes, preclinical studies suggest this compound's potential in various disease conditions:

- Respiratory Diseases: Its bronchodilatory and anti-inflammatory actions make it a potential therapeutic agent for asthma and bronchitis [].

- Neurological Disorders: Its ability to inhibit AChE and BChE and its neuroprotective effects in zebrafish models suggest its potential in Alzheimer's disease and other neurodegenerative conditions [].

- Bacterial Infections: Its antimicrobial and antibiofilm activities highlight its potential against infections, particularly those caused by drug-resistant bacteria [, ].

Q12: What are the common analytical methods used to quantify this compound?

A12: Several analytical techniques are employed for this compound quantification:

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC, often combined with densitometry, offers a rapid and efficient way to quantify this compound in plant material and formulations [, , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with detectors like UV-Vis or MS, is widely used for sensitive and accurate quantification of this compound [, , ].

- Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its increased resolution and sensitivity, provides enhanced separation and quantification of this compound, especially in complex matrices [].

Q13: Have these analytical methods been validated?

A14: Yes, researchers have validated analytical methods like HPTLC and HPLC for this compound analysis following ICH (International Conference on Harmonisation) guidelines. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), ensuring the reliability and reproducibility of the analytical data [, , ].

Q14: How do structural modifications of this compound affect its biological activity?

A15: Structural changes to the this compound core can significantly influence its pharmacological properties. For example, studies indicate that the 3-hydroxyl group and the C-9 position are susceptible to metabolic modifications, impacting its activity and pharmacokinetic properties [, ]. Designing and synthesizing this compound analogs with improved potency, selectivity, and metabolic stability is an active area of research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。